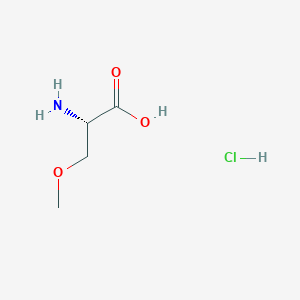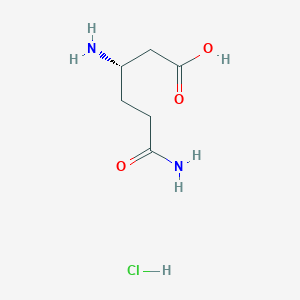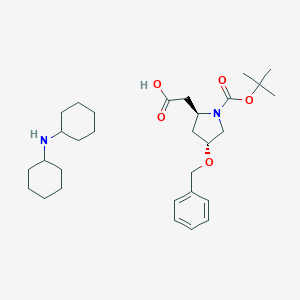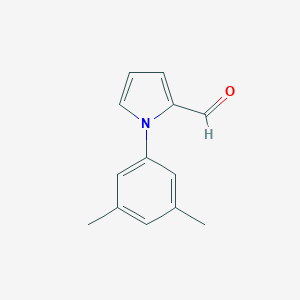
1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyrrole ring attached to a phenyl ring at one position, and a formyl group at another position. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis
Pyrrole compounds are known to participate in various chemical reactions, particularly those involving electrophilic substitution, due to the electron-rich nature of the pyrrole ring. The presence of the formyl group could also allow for reactions typical of aldehydes, such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, we can predict that it would likely be a solid under normal conditions, with the exact melting point, boiling point, solubility, and other properties depending on the specific arrangement of atoms and the presence of functional groups .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde and its derivatives are actively used in chemical synthesis. For instance, a pyrrole chalcone derivative was synthesized involving this compound, showing potential in forming heterocyclic compounds like oxirane, oxazoles, and pyridines, indicating its versatility in chemical synthesis (Singh, Rawat, & Sahu, 2014). Additionally, hydrogen-bonding patterns in derivatives of this compound have been studied, revealing their potential in forming hydrogen-bonded dimers and polymeric chains (Senge & Smith, 2005).
Catalysis and Polymerization
Pyrrole-based ligands, including variants of 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde, have been used to support aluminum and zinc complexes. These complexes have shown effectiveness in catalyzing the ring-opening polymerization of ɛ-caprolactone, indicating their application in polymer chemistry (Qiao, Ma, & Wang, 2011).
Molecular Magnetic Properties
The compound and its derivatives have been used in the coordination of paramagnetic transition metal ions. This application led to the formation of a new {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior, showcasing the potential of this compound in the development of molecular magnetic materials (Giannopoulos et al., 2014).
Luminescence Sensing
Derivatives of 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde have been incorporated into lanthanide metal-organic frameworks. These frameworks exhibit sensitivity to benzaldehyde-based derivatives, suggesting their use in fluorescence sensing applications (Shi, Zhong, Guo, & Li, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The potential uses and future directions for this compound would depend largely on its physical and chemical properties, as well as any biological activity it might have. It could potentially be used as a building block in the synthesis of more complex molecules, or as a ligand in metal coordination complexes. If it has biological activity, it could potentially be developed into a pharmaceutical drug .
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-6-11(2)8-13(7-10)14-5-3-4-12(14)9-15/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJNJVFOIGCHLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CC=C2C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402447 |
Source


|
| Record name | 1-(3,5-dimethylphenyl)pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
37560-49-9 |
Source


|
| Record name | 1H-Pyrrole-2-carboxaldehyde, 1-(3,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37560-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-dimethylphenyl)pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

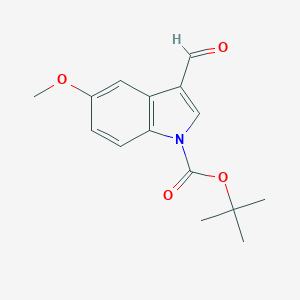

![5-Benzyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B112466.png)
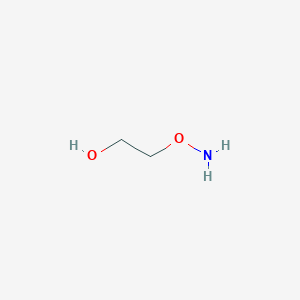
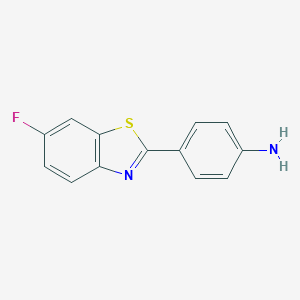
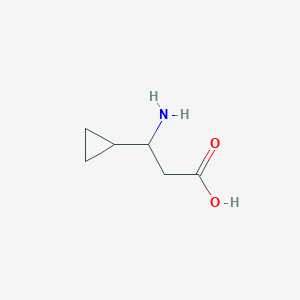
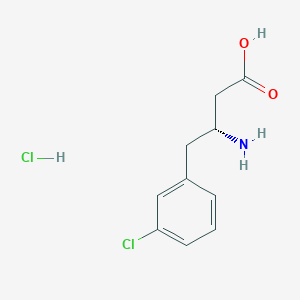
![1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B112484.png)


![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)
